molecular formula C12H21NS B13270090 (2-Methylpentan-3-yl)[2-(thiophen-2-yl)ethyl]amine

(2-Methylpentan-3-yl)[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13270090
M. Wt: 211.37 g/mol
InChI Key: SOXSKUOXZANWNW-UHFFFAOYSA-N
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Description

(2-Methylpentan-3-yl)[2-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C12H21NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amine group attached to a thiophene ring and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpentan-3-yl)[2-(thiophen-2-yl)ethyl]amine typically involves multiple steps. One common method starts with the reaction of thiophene with N,N-Dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The next step involves the reaction of 2-thiopheneacetaldehyde with hydroxylamine hydrochloride to produce 2-thiopheneacetaldehyde oxime, which is finally reduced to yield 2-thiopheneethylamine . The final step involves the alkylation of 2-thiopheneethylamine with 2-methylpentan-3-yl halide under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpentan-3-yl)[2-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2-Methylpentan-3-yl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-Methylpentan-3-yl)[2-(thiophen-2-yl)ethyl]amine is not well-documented. as an amine derivative, it is likely to interact with biological targets through hydrogen bonding and ionic interactions. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: A simpler analog with similar reactivity but lacking the branched alkyl chain.

    2-Thiophenemethylamine: Another analog with a different alkyl chain structure.

    Thiophene-2-carboxamide: A related compound with a carboxamide group instead of an amine.

Uniqueness

(2-Methylpentan-3-yl)[2-(thiophen-2-yl)ethyl]amine is unique due to its branched alkyl chain, which can influence its physical properties and reactivity. This structural feature may enhance its solubility in organic solvents and its ability to interact with hydrophobic regions of biological targets, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

2-methyl-N-(2-thiophen-2-ylethyl)pentan-3-amine

InChI

InChI=1S/C12H21NS/c1-4-12(10(2)3)13-8-7-11-6-5-9-14-11/h5-6,9-10,12-13H,4,7-8H2,1-3H3

InChI Key

SOXSKUOXZANWNW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NCCC1=CC=CS1

Origin of Product

United States

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